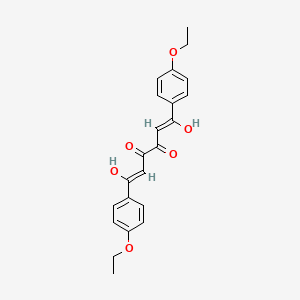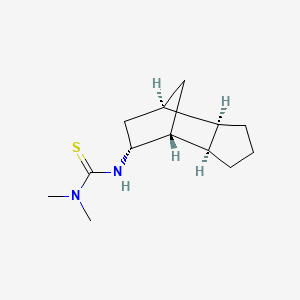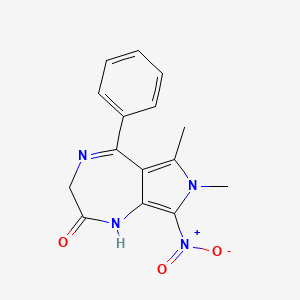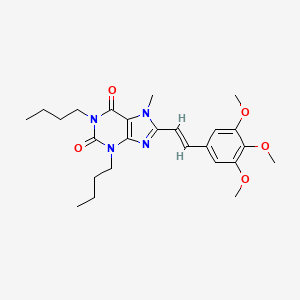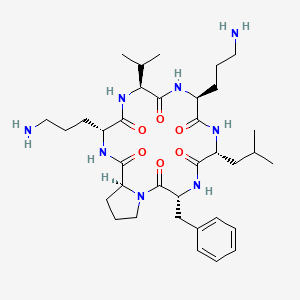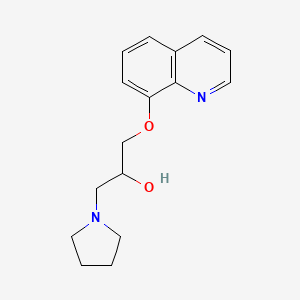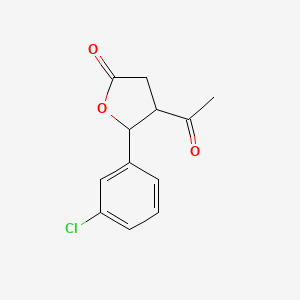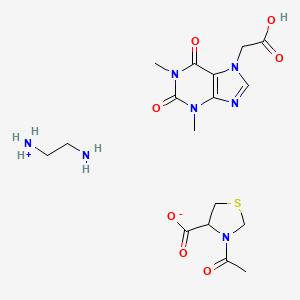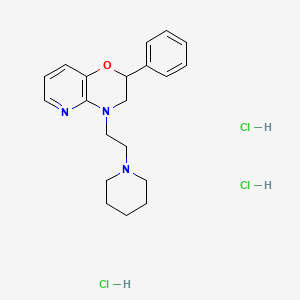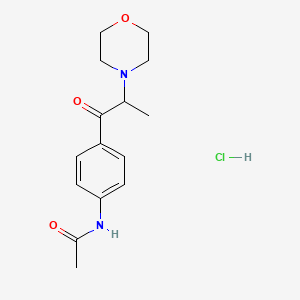
N-(4-(2-(4-Morpholinyl)-1-oxopropyl)phenyl)acetamide monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(2-(4-Morpholinyl)-1-oxopropyl)phenyl)acetamid-Monohydrochlorid ist eine chemische Verbindung mit einer komplexen Struktur, die einen Morpholinring, eine Phenylgruppe und eine Acetamidgruppe umfasst.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-(4-(2-(4-Morpholinyl)-1-oxopropyl)phenyl)acetamid-Monohydrochlorid umfasst typischerweise mehrere Schritte. Eine gängige Methode beginnt mit der Reaktion von 4-Morpholincarbonsäure mit Thionylchlorid, um das entsprechende Säurechlorid zu bilden. Dieses Zwischenprodukt wird dann unter kontrollierten Bedingungen mit 4-Aminophenylacetamid umgesetzt, um das gewünschte Produkt zu erhalten. Die Reaktionsbedingungen umfassen häufig die Verwendung von Lösungsmitteln wie Dichlormethan und Katalysatoren wie Triethylamin, um den Prozess zu erleichtern.
Industrielle Produktionsverfahren
In industrieller Umgebung kann die Produktion dieser Verbindung ähnliche Synthesewege beinhalten, jedoch in größerem Maßstab. Die Verwendung von kontinuierlichen Fließreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Prozesses verbessern. Darüber hinaus werden Reinigungsschritte wie Umkristallisation und Chromatographie eingesetzt, um die Reinheit des Endprodukts zu gewährleisten.
Chemische Reaktionsanalyse
Reaktionstypen
N-(4-(2-(4-Morpholinyl)-1-oxopropyl)phenyl)acetamid-Monohydrochlorid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Nucleophile Substitutionsreaktionen können insbesondere an der Acetamidgruppe mit Reagenzien wie Alkylhalogeniden auftreten.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in einem sauren Medium.
Reduktion: Natriumborhydrid in Methanol.
Substitution: Alkylhalogenide in Gegenwart einer Base wie Natriumhydroxid.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von Carbonsäuren oder Ketonen.
Reduktion: Bildung von Alkoholen oder Aminen.
Substitution: Bildung von substituierten Acetamiden.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-(2-(4-Morpholinyl)-1-oxopropyl)phenyl)acetamide monohydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetamide moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted acetamides.
Wissenschaftliche Forschungsanwendungen
N-(4-(2-(4-Morpholinyl)-1-oxopropyl)phenyl)acetamid-Monohydrochlorid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Reagenz in der organischen Synthese und als Baustein für komplexere Moleküle verwendet.
Biologie: Wird wegen seines Potenzials als Enzyminhibitor oder als Ligand in biochemischen Assays untersucht.
Medizin: Wird wegen seines potenziellen therapeutischen Werts erforscht, einschließlich entzündungshemmender und krebshemmender Aktivitäten.
Industrie: Wird bei der Entwicklung neuer Materialien und als Zwischenprodukt bei der Synthese von Arzneimitteln eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von N-(4-(2-(4-Morpholinyl)-1-oxopropyl)phenyl)acetamid-Monohydrochlorid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Es kann als Inhibitor bestimmter Enzyme wirken, indem es an ihre aktiven Zentren bindet und so deren Aktivität blockiert. Die Struktur der Verbindung ermöglicht es ihr, mit verschiedenen Wegen zu interagieren, was möglicherweise zelluläre Prozesse wie Signaltransduktion und Genexpression beeinflusst.
Wirkmechanismus
The mechanism of action of N-(4-(2-(4-Morpholinyl)-1-oxopropyl)phenyl)acetamide monohydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various pathways, potentially affecting cellular processes such as signal transduction and gene expression.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N-(4-(4-Morpholinyl)phenyl)-2-(4-propylphenoxy)acetamid
- N-(4-(Morpholinosulfonyl)phenyl)acetamid
- 2-(4-Morpholinyl)-N-{4-[(phenoxyacetyl)amino]phenyl}acetamid
Einzigartigkeit
N-(4-(2-(4-Morpholinyl)-1-oxopropyl)phenyl)acetamid-Monohydrochlorid ist aufgrund seiner spezifischen strukturellen Merkmale, wie z. B. dem Vorhandensein sowohl eines Morpholinrings als auch einer Acetamidgruppe, einzigartig. Diese Merkmale tragen zu seiner besonderen chemischen Reaktivität und potenziellen biologischen Aktivitäten bei und unterscheiden es von anderen ähnlichen Verbindungen.
Dieser ausführliche Artikel bietet einen umfassenden Überblick über N-(4-(2-(4-Morpholinyl)-1-oxopropyl)phenyl)acetamid-Monohydrochlorid, der seine Herstellungsverfahren, chemischen Reaktionen, Anwendungen in der wissenschaftlichen Forschung, Wirkmechanismus und Vergleich mit ähnlichen Verbindungen abdeckt.
Eigenschaften
CAS-Nummer |
97111-09-6 |
|---|---|
Molekularformel |
C15H21ClN2O3 |
Molekulargewicht |
312.79 g/mol |
IUPAC-Name |
N-[4-(2-morpholin-4-ylpropanoyl)phenyl]acetamide;hydrochloride |
InChI |
InChI=1S/C15H20N2O3.ClH/c1-11(17-7-9-20-10-8-17)15(19)13-3-5-14(6-4-13)16-12(2)18;/h3-6,11H,7-10H2,1-2H3,(H,16,18);1H |
InChI-Schlüssel |
QXCXAEXXQFTNFM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)C1=CC=C(C=C1)NC(=O)C)N2CCOCC2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


